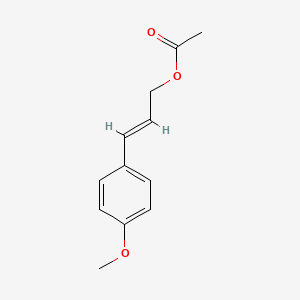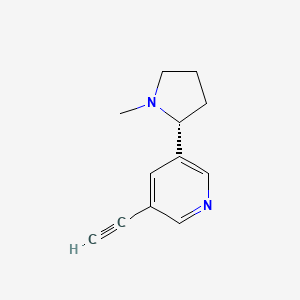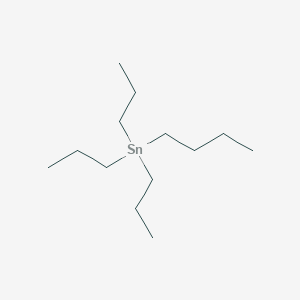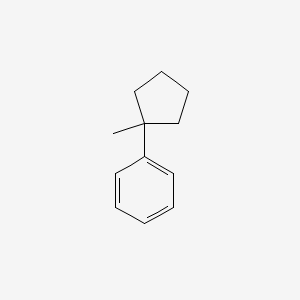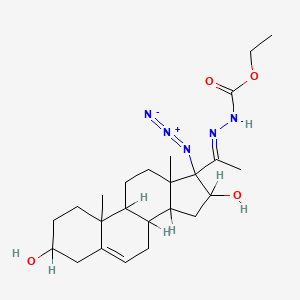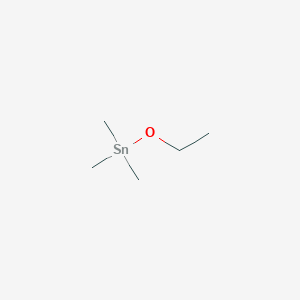![molecular formula C16H15N3O2 B14148223 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enylidene linkage, and a pyridine-2-carboxamide moiety. Its distinct structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: A catalyst such as p-toluenesulfonic acid or a similar acidic catalyst is often used to promote the reaction.
Solvent: Common solvents used in the reaction include ethanol, methanol, or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound shares a similar structural framework but differs in the presence of a nitrophenyl group and a pyrazole ring.
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-3-carboxamide: This compound is closely related but differs in the position of the carboxamide group on the pyridine ring.
The uniqueness of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-10-3-2-7-13(15)8-6-12-18-19-16(20)14-9-4-5-11-17-14/h2-12H,1H3,(H,19,20)/b8-6+,18-12+ |
Clave InChI |
BJWSTHRRVYHEGR-HIOLSYOPSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CC=N2 |
SMILES canónico |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CC=N2 |
Solubilidad |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


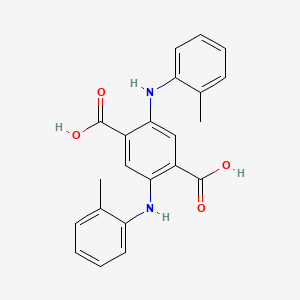
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
